molecular formula C15H14ClN3O B2589435 2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide CAS No. 2176201-41-3

2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide

Cat. No. B2589435
CAS RN: 2176201-41-3
M. Wt: 287.75
InChI Key: FZZIEZALPJKFQC-UHFFFAOYSA-N
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Description

“2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” is a chemical compound. It is a pyrimidine derivative, which is a class of compounds that have been found to have a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, involves various synthetic approaches . For instance, one method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and was found to be consistent with the molecular structure after DFT optimization .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research into compounds related to 2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide has demonstrated notable antibacterial and antifungal activities. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as several fungal species. Compounds containing [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] moieties exhibited significant activity, comparable to or exceeding that of standard drugs such as Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, A. Nath, 2019).

Antiviral and Antiretroviral Effects

Another study focused on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing poor activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed significant inhibitory effects on human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, with an exceptionally low effective concentration (EC50) (D. Hocková, A. Holý, M. Masojídková, et al., 2003).

Antitumor Agents

Research has also led to the design and synthesis of derivatives such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, based on their selective cytotoxicity against tumorigenic cell lines. These derivatives exhibited excellent inhibitory effects on tumor growth in vivo, highlighting their potential as antitumor agents (Masao Yoshida, Ichiro Hayakawa, Noriyuki Hayashi, et al., 2005).

Synthesis and Characterization

Further studies have included the synthesis and characterization of compounds with structural similarities, focusing on their preparation methods and potential biological activities. These studies provide valuable insights into the chemical properties and reactivity of such compounds, aiding in the development of new therapeutic agents (A. Richter, R. Goddard, Roy Schönefeld, et al., 2023).

Future Directions

The future directions for the study and application of “2-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide” and similar compounds could involve further exploration of their biological activities and potential uses in various fields, such as medicine and agriculture .

properties

IUPAC Name

2-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-12(13)15(20)17-8-11-7-14(10-5-6-10)19-9-18-11/h1-4,7,9-10H,5-6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZIEZALPJKFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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